4-Iodomethyl-1-methyl-piperidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Iodomethyl-1-methyl-piperidine hydroiodide typically involves the iodination of 1-methyl-piperidine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Iodomethyl-1-methyl-piperidine hydroiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodomethyl-1-methyl-piperidine hydroiodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and processes, particularly those involving amine-containing compounds.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodomethyl-1-methyl-piperidine hydroiodide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
4-Iodomethyl-1-methyl-piperidine hydroiodide can be compared with other similar compounds, such as:
4-Iodomethyl-1-methyl-piperidine: A closely related compound without the hydroiodide component.
1-Methyl-piperidine: A simpler derivative of piperidine without the iodine atom.
Piperidine: The parent compound, which lacks both the iodine and methyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H15I2N |
---|---|
Molecular Weight |
367.01 g/mol |
IUPAC Name |
4-(iodomethyl)-1-methylpiperidine;hydroiodide |
InChI |
InChI=1S/C7H14IN.HI/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6H2,1H3;1H |
InChI Key |
MRMHKPAGZXAKLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CI.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.